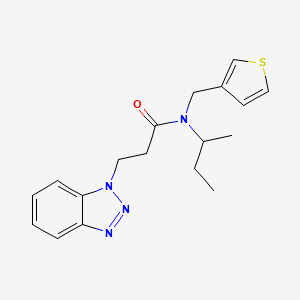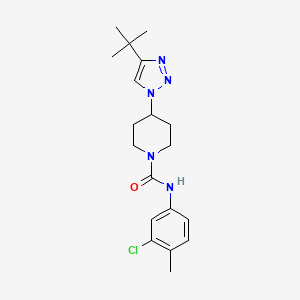![molecular formula C13H21N3O B5902762 N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide](/img/structure/B5902762.png)
N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide, also known as EPPB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EPPB belongs to the family of pyrazole compounds and has been used as a tool compound to study the functions of various proteins in cells.
Wirkmechanismus
N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide works by binding to the ATP-binding site of AKT and mTOR, thereby inhibiting their activity. This leads to a decrease in downstream signaling pathways and ultimately affects cellular functions such as cell growth, proliferation, and survival.
Biochemical and Physiological Effects
N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide has been shown to have various biochemical and physiological effects in cells. Inhibition of AKT and mTOR by N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells. N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide has been shown to modulate autophagy, a cellular process that plays important roles in various physiological processes, including cellular homeostasis and stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide in lab experiments is its specificity for AKT and mTOR. N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide has been shown to have minimal off-target effects, which makes it a valuable tool compound for studying the functions of these proteins in cells. However, one limitation of using N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide is its relatively low potency compared to other AKT and mTOR inhibitors. This may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide in scientific research. One potential application is the study of the role of AKT and mTOR in diseases other than cancer, such as neurodegenerative disorders. In addition, further optimization of N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide and the development of more potent analogs may expand its use in experimental settings. Finally, the use of N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide in combination with other drugs may lead to the development of more effective treatments for various diseases.
Synthesemethoden
The synthesis of N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide involves the reaction of 1-ethylpropylamine with 4-methyl-1H-pyrazole-5-carboxylic acid to form the corresponding amide. The amide is then reacted with but-3-en-2-one to produce N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide has been used in various scientific research applications, including the study of protein function and signaling pathways in cells. N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide has been shown to inhibit the activity of several proteins, including the protein kinase B (AKT) and the mammalian target of rapamycin (mTOR). These proteins play important roles in cell growth, proliferation, and survival, and their dysregulation is associated with various diseases, including cancer.
Eigenschaften
IUPAC Name |
N-(4-methyl-2-pentan-3-ylpyrazol-3-yl)but-3-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-5-8-12(17)15-13-10(4)9-14-16(13)11(6-2)7-3/h5,9,11H,1,6-8H2,2-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVDOSBPYPZWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=C(C=N1)C)NC(=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol](/img/structure/B5902681.png)

![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]propanamide](/img/structure/B5902697.png)
![N-[2-(2,5-dimethylphenyl)ethyl]-3-(propionylamino)benzamide](/img/structure/B5902706.png)
![N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-3-(tetrahydrofuran-3-yl)propan-1-amine](/img/structure/B5902712.png)

![N-{2-[(4-sec-butoxy-3-methoxybenzyl)amino]ethyl}acetamide](/img/structure/B5902725.png)
![(1R,9aR)-1-({[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5902726.png)
![5-(aminosulfonyl)-N-ethyl-2-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B5902729.png)
![N-ethyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylprop-2-en-1-yl)butanamide](/img/structure/B5902736.png)
![N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethanamine](/img/structure/B5902739.png)
![2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}benzonitrile](/img/structure/B5902743.png)
![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B5902753.png)
